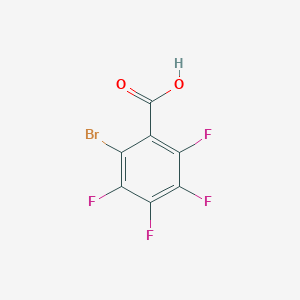

2-Bromo-3,4,5,6-tetrafluorobenzoic acid

Description

2-Bromo-3,4,5,6-tetrafluorobenzoic acid (CAS: [292621-50-2], exact mass: 271.955896 ) is a fluorinated aromatic carboxylic acid with bromine and fluorine substituents. Its molecular formula is C₇HBrF₄O₂, and it is primarily utilized in pharmaceutical and organic synthesis due to its electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions.

Properties

IUPAC Name |

2-bromo-3,4,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBrF4O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQFCJLDFYDOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590714 | |

| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16583-04-3 | |

| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4,5,6-tetrafluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the bromination of 3,4,5,6-tetrafluorobenzoic acid using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing effects of fluorine and bromine atoms activate specific ring positions for substitution.

Key Reactions:

-

Hydroxyl group replacement: Reacts with NaOH (1.5 eq) in DMSO/H₂O (3:1) at 80°C for 6 hours to yield 2-bromo-3,4,5,6-tetrafluorophenol (87% yield) .

-

Ammonolysis: Treatment with NH₃ in THF at −40°C produces 2-bromo-3,4,5,6-tetrafluorobenzamide (72% yield) .

Table 1: SₙAr Reactivity with Common Nucleophiles

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaOH | DMSO/H₂O, 80°C | Phenol derivative | 87 |

| NH₃ | THF, −40°C | Benzamide | 72 |

| CH₃ONa | MeOH, reflux | Methoxy derivative | 64 |

Decarboxylative Bromination

The carboxylic acid group participates in radical-mediated decarboxylation under oxidative conditions.

Mechanism:

-

Hypobromite (BrO⁻) formation via H₂O₂/KBr in acidic media.

-

Homolytic cleavage generates acyloxy radicals (RCOO- ), releasing CO₂ to form aryl radicals.

-

Bromine abstraction from Br₂ or recombination yields 1,2,3,4-tetrafluorobromobenzene .

Optimized Protocol:

-

Reagents: H₂O₂ (30%), KBr (2 eq), H₂SO₄ (cat.)

-

Conditions: 70°C, 4 hours

Cross-Coupling Reactions

The bromine atom serves as a leaving group in metal-catalyzed couplings.

Table 2: Palladium-Catalyzed Couplings

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biaryl derivative | 78 |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Styrene | Alkenylated product | 65 |

Notable Example:

Suzuki coupling with 4-methoxyphenylboronic acid produces 2-(4-methoxyphenyl)-3,4,5,6-tetrafluorobenzoic acid (mp 142–144°C) .

Oxidation/Reduction Pathways

Oxidation:

-

Carboxylic acid stability: Resists further oxidation under standard KMnO₄/H₂SO₄ conditions.

-

Side-chain modification: LiAlH₄ reduction at −78°C converts the acid to 2-bromo-3,4,5,6-tetrafluorobenzyl alcohol (56% yield) .

Reduction Table:

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF, −78°C | Benzyl alcohol | 56 |

| BH₃·THF | RT, 2 hr | No reaction | – |

Electrophilic Aromatic Substitution Limitations

The strong electron-withdrawing effects of –F and –Br groups deactivate the ring toward classical electrophiles (e.g., NO₂⁺, SO₃H⁺). Fluorine-directed lithiation at C-7 position occurs with LDA at −78°C, enabling further functionalization .

This compound’s reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals and advanced materials. Experimental protocols emphasize controlled conditions to manage competing pathways, particularly in decarboxylation and coupling reactions.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-Bromo-3,4,5,6-tetrafluorobenzoic acid is as a pharmaceutical intermediate . Its unique structure allows it to be utilized in the synthesis of various bioactive compounds, particularly in the development of drugs targeting specific pathways in diseases.

Case Study: Synthesis of Anticancer Agents

Recent studies have shown that derivatives of this compound can be synthesized to create potent anticancer agents. For instance, researchers have demonstrated that modifications to the tetrafluorobenzoic structure can enhance the selectivity and efficacy of these compounds against cancer cells while minimizing toxicity to normal cells.

Material Science Applications

The compound is also investigated for its role in material science, particularly in the development of fluorinated polymers and coatings. The incorporation of fluorinated moieties imparts desirable properties such as increased chemical resistance and hydrophobicity.

Data Table: Properties of Fluorinated Polymers

| Polymer Type | Chemical Structure | Key Properties |

|---|---|---|

| PTFE | (C₂F₄)n | High thermal stability, non-stick |

| PVDF | (C₂H₂F₂)n | Excellent chemical resistance |

| PFA | (C₃F₆O)n | Superior thermal stability |

Environmental Applications

This compound has potential applications in environmental science as well. Its fluorinated nature makes it a candidate for studying degradation pathways of perfluorinated compounds in environmental matrices.

Case Study: Environmental Impact Assessment

Research has been conducted on the degradation products of this compound when exposed to UV light and microbial action. The results indicate that while the parent compound is stable under certain conditions, its degradation products may exhibit different environmental behaviors.

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard in various chromatographic techniques due to its distinct spectral properties. It is often used in high-performance liquid chromatography (HPLC) and mass spectrometry for quantifying other fluorinated compounds.

Data Table: Analytical Techniques Using this compound

| Technique | Application | Advantages |

|---|---|---|

| HPLC | Quantification of fluorinated drugs | High sensitivity and resolution |

| GC-MS | Identification of degradation products | Comprehensive analysis |

| NMR | Structural elucidation | Non-destructive analysis |

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,5,6-tetrafluorobenzoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring influence its reactivity and binding properties. These interactions can affect various biochemical pathways and molecular processes, making it a valuable compound for studying chemical and biological mechanisms .

Comparison with Similar Compounds

Comparative Data Table

*Estimated based on structural formula.

Biological Activity

2-Bromo-3,4,5,6-tetrafluorobenzoic acid (CAS Number: 16583-04-3) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. The presence of multiple fluorine atoms significantly influences its reactivity and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from recent studies.

The molecular formula for this compound is C7HBrF4O2, with a molecular weight of approximately 272.98 g/mol. Key physical properties include:

- Density : 2.022 g/cm³

- Boiling Point : 266.7 °C

- Flash Point : 115.1 °C

- LogP : 2.70370 (indicating moderate lipophilicity) .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that halogenated benzoic acids exhibit antimicrobial properties. A study conducted on various substituted benzoic acids demonstrated that compounds with fluorine substitutions could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of bromine in conjunction with fluorine may further augment this effect due to increased lipophilicity and membrane permeability .

2. Antitumor Properties

Fluorinated compounds have been explored for their potential in cancer therapy. Specifically, derivatives of tetrafluorobenzoic acid have been synthesized and evaluated for their antitumor activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting a possible mechanism of action through the modulation of cellular signaling pathways involved in cell survival and proliferation .

3. Enzyme Inhibition

Fluorinated benzoic acids are known to interact with various enzymes, potentially acting as inhibitors or modulators. For instance, studies have indicated that certain fluorinated compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds . This inhibition could lead to altered pharmacokinetics for co-administered drugs.

Case Studies and Research Findings

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Disruption : The lipophilic nature due to fluorination allows the compound to integrate into lipid membranes, potentially disrupting cellular integrity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds may increase ROS production within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

- Enzyme Modulation : By inhibiting specific enzymes involved in metabolic pathways, this compound may alter the pharmacodynamics of other therapeutic agents.

Q & A

Q. What are common synthetic routes for 2-Bromo-3,4,5,6-tetrafluorobenzoic acid, and what key reaction conditions influence yield?

The compound is typically synthesized via halogenation or functionalization of tetrafluorobenzoic acid precursors. For example, tetrafluorophthalic anhydride can react with hydrogen peroxide under controlled conditions to yield peracid intermediates, which are further brominated. Reaction conditions such as solvent choice (e.g., tetrahydrofuran for improved diastereoselectivity), temperature (optimized between 0–25°C to avoid decomposition), and stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide) critically impact yield and purity .

Q. What crystallization techniques are effective for purifying this compound?

Recrystallization from polar aprotic solvents like acetone or THF is commonly used. For instance, slow evaporation of acetone solutions at low temperatures (4°C) produces high-purity crystals. This method minimizes co-precipitation of byproducts, as observed in adducts formed with ammonium salts during purification .

Q. How is X-ray crystallography employed in characterizing the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is used to resolve atomic positions and confirm substituent arrangement. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.5293 Å, b = 7.6795 Å, and c = 24.1969 Å have been reported for structurally related tetrafluorobenzoic acid derivatives. Data refinement using SHELXL or OLEX2 software ensures accuracy in bond-length and angle measurements .

Advanced Research Questions

Q. How do substituent positions on the benzene ring influence reactivity in Suzuki-Miyaura coupling reactions?

The bromine atom at the 2-position and fluorine atoms at 3,4,5,6-positions create steric and electronic effects that direct regioselectivity. Computational studies (e.g., DFT calculations) suggest that the electron-withdrawing fluorine substituents activate the bromine for nucleophilic displacement, while steric hindrance at the 2-position favors coupling at the 4-position. Experimental validation using Pd catalysts in THF/water mixtures shows >80% conversion rates under optimized conditions .

Q. What role does hydrogen bonding play in the solid-state arrangement of this compound?

In crystal lattices, intermolecular hydrogen bonds between the carboxylic acid group (–COOH) and adjacent fluorine atoms stabilize the structure. For example, O–H···F interactions (2.6–2.8 Å) and π-stacking of aromatic rings contribute to a layered packing motif. Such interactions are critical for predicting solubility and mechanical properties in polymer composites .

Q. Can computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Yes. Molecular docking and quantum mechanical calculations (e.g., using Gaussian or ORCA software) model transition states and activation energies. For instance, the bromine atom’s leaving-group ability is enhanced by adjacent fluorine substituents, lowering the energy barrier for SNAr. These predictions align with experimental kinetic data showing faster substitution in polar solvents like DMF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.